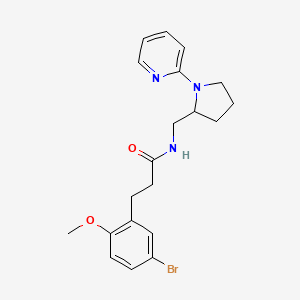
(5-Bromo-2-chlorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5-Bromo-2-chlorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone" is a complex organic molecule that appears to be related to a family of compounds synthesized for various chemical and pharmacological studies. While the specific compound is not directly mentioned in the provided papers, the related compounds involve bromo- and chloro- substituted phenyl groups, which are common in the synthesis of molecules with potential medicinal properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that can be adapted to produce a variety of diarylethane molecules with different substituents. For instance, a 7-step synthesis procedure was developed for enantiomerically pure diarylethanes starting from a methanone precursor, which could potentially be adapted for the synthesis of the compound . The key step in this synthesis is the resolution of an acetic acid intermediate by crystallization, which could be a relevant technique for the synthesis of "(5-Bromo-2-chlorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone" as well.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . This technique could be employed to analyze the molecular structure of the compound , revealing its stereochemistry and conformation.
Chemical Reactions Analysis
The related compounds have been synthesized through reactions such as bromination, demethylation, and the Wolf-Kishner reduction . These reactions are indicative of the types of chemical transformations that might be used in the synthesis and modification of "(5-Bromo-2-chlorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone". The bromination reaction, in particular, is relevant due to the presence of a bromo substituent in the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, can be inferred from their molecular structure and functional groups. For example, the presence of halogen substituents like bromo and chloro groups can affect the compound's reactivity and interactions with other molecules . Additionally, the antioxidant properties of bromophenols have been studied, showing that these compounds can be effective radical scavengers . This suggests that "(5-Bromo-2-chlorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone" may also possess similar properties, which could be explored in further studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Methods : Research has developed synthetic methods for compounds with structural similarities, emphasizing the significance of enantiomeric purity and the use of catalysis for efficient synthesis. For example, a facile 7-step procedure was developed for synthesizing enantiomerically pure diarylethanes starting from compounds structurally related to the requested chemical. This highlights the importance of stereochemistry and purity in chemical synthesis for research applications (Zhang et al., 2014).
Antioxidant Properties : Compounds structurally related to (5-Bromo-2-chlorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone have been synthesized and evaluated for their antioxidant properties. These studies indicate the potential for such compounds to be used in research investigating oxidative stress and its mitigation. The efficacy of these compounds in various antioxidant assays suggests their utility in biochemical and medicinal chemistry research (Balaydın et al., 2010).
Chemical Reactions and Interactions : Research on the reactivity and interactions of similar compounds underlines the diverse chemical properties and potential applications of (5-Bromo-2-chlorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone in synthetic chemistry. Studies have explored reactions such as bromination, cycloaddition, and hydrolysis, providing insights into the chemical behavior and versatility of these compounds in organic synthesis and drug development processes.
Direcciones Futuras
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrClN2O2/c17-12-2-3-15(18)14(10-12)16(21)20-6-1-5-19(7-8-20)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEZKSOBSBEMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C=CC(=C2)Br)Cl)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-chlorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide](/img/structure/B2502684.png)

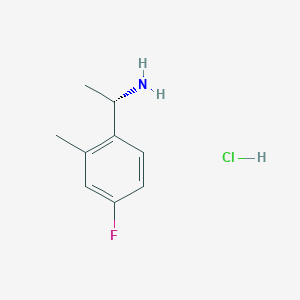
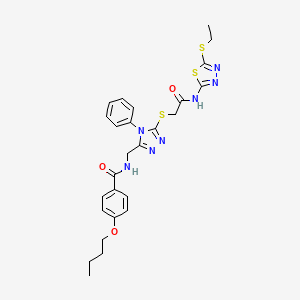
![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)
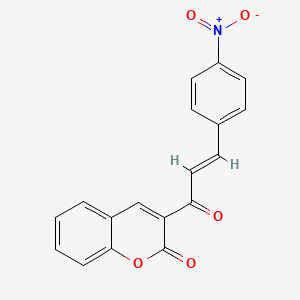
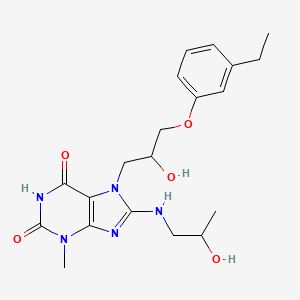
![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)
